Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)-
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Overview
Description
Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- is a complex organic compound with the molecular formula C17H25NO3S2 and a molecular weight of 355.515 g/mol This compound features a benzaldehyde moiety attached to a macrocyclic structure containing oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- typically involves the reaction of 4-formylphenyl derivatives with macrocyclic compounds containing oxygen, sulfur, and nitrogen atoms. One common synthetic route includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yields while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and specific reaction conditions, including temperature control and solvent selection.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and macrocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular recognition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- involves its interaction with specific molecular targets and pathways. The compound’s macrocyclic structure allows it to form stable complexes with metal ions and other molecules, facilitating various biochemical processes. Its ability to undergo oxidation and reduction reactions also contributes to its biological activity, potentially affecting cellular pathways and enzyme functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-formylphenyl)-1-aza-4,13-dithia-15-crown-5
- 4-(1-aza-7,10-dioxa-4,13-dithiacyclopentadecyl)benzaldehyde
- 1,4-dioxa-7,13-dithia-10-(4-formylphenyl)-10-azacyclopentadecane
Uniqueness
Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- stands out due to its unique combination of a benzaldehyde moiety and a macrocyclic structure containing oxygen, sulfur, and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
240797-82-4 |
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Molecular Formula |
C17H25NO3S2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)benzaldehyde |
InChI |
InChI=1S/C17H25NO3S2/c19-15-16-1-3-17(4-2-16)18-5-11-22-13-9-20-7-8-21-10-14-23-12-6-18/h1-4,15H,5-14H2 |
InChI Key |
HCRKYTPMZCOFDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCOCCOCCSCCN1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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